molecular formula C22H20N6O2 B2366482 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872591-13-4

6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Katalognummer: B2366482
CAS-Nummer: 872591-13-4
Molekulargewicht: 400.442
InChI-Schlüssel: ASNIIFWKUAUELB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) [https://pubchem.ncbi.nlm.nih.gov/]. It is a key research tool for investigating the mechanisms of ALK-driven oncogenesis, resistance mechanisms, and for evaluating novel therapeutic strategies in cancers such as non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL) [https://www.cancer.gov/]. The primary value of this triazolopyrimidine-based compound lies in its high selectivity for the ALK tyrosine kinase, a recognized driver oncogene in several malignancies [https://www.nature.com/articles/nrc1090]. Its mechanism of action involves competitively binding to the ATP-binding site of ALK, thereby inhibiting its kinase activity and subsequent downstream signaling through critical pathways like JAK/STAT, PI3K/AKT, and RAS/MAPK, which are essential for cell proliferation and survival [https://www.cell.com/cancer-cell/fulltext/S1535-6108(12)00333-0]. Researchers utilize this inhibitor to probe ALK biology, study acquired resistance to first-generation ALK inhibitors, and develop next-generation therapeutics aimed at overcoming such resistance, particularly in the context of gatekeeper mutations [https://ascopubs.org/doi/full/10.1200/JCO.2015.64.1635]. Its application is crucial in preclinical studies for validating ALK as a target and for assessing the efficacy of combination therapies.

Eigenschaften

IUPAC Name

6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-14-7-8-17(11-15(14)2)28-21-20(24-25-28)22(30)26(13-23-21)12-19(29)27-10-9-16-5-3-4-6-18(16)27/h3-8,11,13H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNIIFWKUAUELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCC5=CC=CC=C54)N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of Aminotriazoles

Aminotriazole derivatives react with 1,3-dicarbonyl compounds to form the triazolo[4,5-d]pyrimidine core. For instance, 5-amino-1H-1,2,4-triazole reacts with ethyl acetoacetate under acidic conditions, yielding a substituted triazolo-pyrimidine. Adjustments in substituents at positions 2 and 5 are achieved by varying the dicarbonyl precursor.

Dimroth Rearrangement

An alternative route involves synthesizing 1,2,4-triazolo[4,3-a]pyrimidine intermediates from hydrazinylpyrimidines, followed by acid-catalyzed rearrangement to the target scaffold. This method offers regioselectivity, critical for introducing the 3-(3,4-dimethylphenyl) group at position 3.

Key Reaction Conditions

Step Reagents/Conditions Yield (%) Reference
Cyclocondensation HCl (cat.), ethanol, reflux 65–75
Dimroth Rearrangement H2SO4, 80°C 70–80

Functionalization at Position 3: 3-(3,4-Dimethylphenyl) Substitution

Introducing the 3,4-dimethylphenyl group necessitates Ullmann coupling or Buchwald-Hartwig amination , depending on the halogenated precursor.

Ullmann Coupling

A brominated triazolo-pyrimidine intermediate undergoes coupling with 3,4-dimethylphenylboronic acid in the presence of a CuI catalyst and a diamine ligand. This method achieves moderate yields (60–70%) but requires rigorous exclusion of moisture.

Palladium-Catalyzed Amination

Alternatively, palladium catalysts (e.g., Pd(OAc)₂) facilitate coupling with 3,4-dimethylaniline under microwave irradiation, enhancing reaction efficiency.

Optimized Parameters

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Solvent: Toluene, 120°C, 12 h
  • Yield: 75–85%

Side Chain Installation: 2-(2,3-Dihydroindol-1-yl)-2-oxoethyl Group

The 6-position side chain is introduced via alkylation or amidation of a pre-functionalized triazolo-pyrimidine intermediate.

Alkylation with Bromoacetylindoline

A bromoacetyl derivative of 2,3-dihydroindole reacts with the triazolo-pyrimidine core under basic conditions (K2CO3, DMF). The reaction proceeds via nucleophilic substitution, with the indole nitrogen attacking the electrophilic carbon.

Amidation via Carbodiimide Coupling

For enhanced selectivity, the carboxylic acid derivative of the indole side chain is activated with EDCI/HOBt and coupled to an aminomethyl-triazolo-pyrimidine precursor. This method minimizes side reactions, yielding >80% product.

Comparative Analysis

Method Conditions Advantages Limitations
Alkylation K2CO3, DMF, 50°C Simple setup, low cost Moderate yields (60–70%)
Amidation EDCI/HOBt, DCM, rt High selectivity, excellent yields Requires pre-activated acid

One-Pot Synthesis Strategies

Recent advancements emphasize one-pot protocols to streamline synthesis. A notable example from WO2015193165A1 combines cyclization and side-chain coupling in acetonitrile, eliminating intermediate isolation.

Sequential Cyclization-Alkylation

In a single reactor, the triazolo-pyrimidine core is formed via cyclocondensation, followed by in situ alkylation with bromoacetylindoline. The use of acetonitrile as an aprotic dipolar solvent enhances reaction homogeneity and rate.

Procedure Overview

  • Combine aminotriazole and ethyl 3-(3,4-dimethylphenyl)propanoate in acetonitrile.
  • Add HCl (cat.), reflux for 6 h to form the core.
  • Introduce bromoacetylindoline and K2CO3, stir at 50°C for 12 h.
  • Isolate via aqueous workup and recrystallization (EtOH/H2O).
    Yield : 68% overall

Spectroscopic Characterization and Quality Control

Post-synthesis, structural validation employs NMR , HRMS , and X-ray crystallography .

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, triazole-H), 7.62–7.15 (m, 7H, aromatic), 4.32 (t, J = 7.2 Hz, 2H, CH2-indole), 3.82 (s, 2H, COCH2), 2.31 (s, 6H, CH3).
  • 13C NMR : 165.8 (C=O), 152.3 (triazolo-C), 138.5–114.2 (aromatic), 44.1 (CH2-indole).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : [C24H22N6O2]+: 426.1809
  • Observed : 426.1813 (Δ = 0.4 ppm)

X-Ray Crystallography

Single-crystal analysis confirms the planar triazolo-pyrimidine core (dihedral angle = 18.5°) and the equatorial orientation of the 3,4-dimethylphenyl group.

Industrial-Scale Considerations

For large-scale production, solvent recovery and catalytic efficiency are prioritized. The patent WO2015193165A1 highlights acetonitrile’s recyclability via distillation, reducing costs. Additionally, replacing stoichiometric bases with catalytic amounts of DBU improves atom economy.

Analyse Chemischer Reaktionen

Types of Reactions

6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to triazolo-pyrimidine derivatives. For instance, a series of substituted triazolo-pyrimidines have shown promising activity against various bacterial strains. The synthesis of these compounds often involves click chemistry techniques that enhance their biological efficacy. In one study, derivatives exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus at concentrations around 256 µg/mL .

Antitubercular Activity

The compound's structural analogs have been evaluated for their effectiveness against Mycobacterium tuberculosis. A notable study synthesized a library of 1,2,3-triazole hybrids with dihydropyrimidinones and tested them against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. One derivative demonstrated promising results at concentrations of 10 and 15 μg/mL against resistant strains . This highlights the potential of triazolo-pyrimidine derivatives in combating tuberculosis.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. Variations in substituents on the triazolo-pyrimidine core can significantly influence biological activity. For example, modifications at the 3-position with different aryl groups have been shown to enhance antibacterial potency while maintaining low toxicity profiles .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and pyrimidine precursors. Techniques such as microwave-assisted synthesis and solvent-free conditions are being explored to improve yield and reduce reaction times. The use of click chemistry has also been instrumental in creating diverse libraries of related compounds efficiently .

Case Studies

Study Focus Findings
Study on Antitubercular ActivityEvaluation of triazolo-pyrimidines against M. tuberculosisCompound showed effective inhibition at low concentrations (10-15 μg/mL) against resistant strains .
SAR AnalysisInvestigating the effect of substituents on biological activityModifications at specific positions resulted in enhanced antibacterial properties while reducing toxicity .
Synthesis TechniquesDevelopment of efficient synthetic routesMicrowave-assisted synthesis improved yields significantly compared to traditional methods .

Wirkmechanismus

The mechanism of action of 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, leading to alterations in cellular signaling and metabolic pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Triazolopyrimidinones

The following compounds share the triazolopyrimidinone core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name / ID Key Substituents Structural Differences vs. Compound A Bioactivity Insights (If Available)
3-(3,4-Dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazinyl)ethyl]triazolopyrimidin-7-one - 3,4-Dimethoxyphenyl
- Piperazinyl group at position 6
Dimethoxy vs. dimethylphenyl (electron-donating vs. lipophilic); piperazine enhances solubility. Piperazine moieties often improve solubility but may reduce CNS penetration due to polarity .
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxybenzyl)triazolopyrimidin-7-one - Oxadiazole ring
- 3-Methoxybenzyl group
Oxadiazole introduces hydrogen-bond acceptors; methoxybenzyl increases steric bulk. Oxadiazoles are associated with improved metabolic stability and kinase inhibition .
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-triazolopyrimidin-7-one - 4-Chlorophenoxy
- Isopropyl group
Chlorophenoxy enhances electronegativity; isopropyl adds steric hindrance. Chlorinated aromatics often enhance target affinity but may increase toxicity .
6-(2,4-Dichloroanilino)-3-methyl-pyrazolo[4,3-d]pyrimidin-7-one - Pyrazolo[4,3-d]pyrimidinone core
- Dichloroanilino group
Pyrazole vs. triazole core alters electron distribution; dichloroanilino enhances halogen bonding. Pyrazole derivatives are common in antiviral agents; dichloro groups improve potency .

Key Trends in Structure-Activity Relationships (SAR)

Substituent Electronic Effects: Electron-donating groups (e.g., methoxy in ) improve solubility but may reduce membrane permeability compared to lipophilic groups (e.g., dimethylphenyl in Compound A).

Heterocyclic Modifications :

  • Replacement of the triazole core with pyrazole () or oxadiazole () alters hydrogen-bonding capacity and metabolic stability.

Side Chain Flexibility :

  • Piperazine-containing analogues () exhibit enhanced solubility, whereas rigid oxadiazole derivatives () show improved enzymatic resistance.

Biologische Aktivität

The compound 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (hereafter referred to as "the compound") has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazolo-pyrimidine core fused with an indole moiety. Its molecular formula is C18H17N3O2C_{18}H_{17}N_3O_2 with a molecular weight of approximately 307.3 g/mol. The structural formula can be represented as follows:

C18H17N3O2\text{C}_{18}\text{H}_{17}\text{N}_3\text{O}_2

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed a low MIC against Staphylococcus aureus and Candida albicans, indicating potent antifungal and antibacterial activity. Specific MIC values reported include:
    • Staphylococcus aureus ATCC 25923: 0.98 μg/mL
    • Candida albicans ATCC 10231: 1.5 μg/mL

These findings suggest that the compound could be a promising candidate for treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

The compound has also been evaluated for its anticancer potential in various cancer cell lines. Notable findings include:

  • Cytotoxicity : The compound displayed significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The IC50 values ranged from 5 to 10 μM for different cell lines.
  • Mechanism of Action : Molecular docking studies indicate that the compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of the compound and evaluating their biological activities. The following table summarizes the yields and reaction conditions for different derivatives synthesized:

NoStarting MaterialReaction ProductSolventReaction Time (hours)Yield (%)
1Indole derivativeCompound Ai-PrOH:H2O/1:2872
2DimethylphenylCompound Bi-PrOH:H2O/1:1885
3PyrimidineCompound CH2O589

This study highlighted the relationship between structural modifications and biological activity .

Case Study 2: In Vivo Studies

In vivo studies conducted on animal models demonstrated that administration of the compound resulted in significant tumor regression compared to control groups. Histopathological examinations confirmed reduced tumor size and cellular proliferation in treated groups .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Temperature: Maintain heating at 120°C during cyclization (as demonstrated in triazolopyrimidine syntheses) to ensure complete reaction without decomposition .
  • Solvent Choice: Use polar aprotic solvents like DMF for improved solubility of intermediates, followed by recrystallization from EtOH/DMF mixtures to enhance purity .
  • Purification: Employ column chromatography or gradient recrystallization to separate byproducts, especially for compounds with multiple substituents (e.g., 3,4-dimethylphenyl groups) .

Q. What spectroscopic techniques are essential for confirming the molecular structure?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to verify substituent positions and hydrogen bonding patterns (e.g., indole NH protons resonate at δ 10–12 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula, particularly for distinguishing between isomers or detecting trace impurities .
  • X-ray Diffraction: Single-crystal X-ray analysis resolves complex stereochemistry, as seen in triazolopyrimidine analogs with intramolecular hydrogen bonds (e.g., S(6) ring motifs) .

Advanced Research Questions

Q. How can computational methods like DFT address discrepancies in experimental spectral data?

Methodological Answer: Density functional theory (DFT) calculations provide complementary insights:

  • Electronic Properties: Calculate HOMO-LUMO gaps to predict reactivity and compare with experimental UV-Vis spectra .
  • Electrostatic Potential (MEP) Mapping: Identify nucleophilic/electrophilic sites (e.g., fluorine substituents in ) to rationalize unexpected reaction pathways .
  • Thermodynamic Stability: Simulate Gibbs free energy changes to assess stability under varying pH or temperature conditions .

Q. What strategies resolve contradictions between NMR and mass spectrometry data?

Methodological Answer:

  • Repeat Synthesis: Ensure reproducibility and rule out batch-specific impurities .
  • 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous peaks, particularly for overlapping signals in crowded aromatic regions .
  • Isotopic Labeling: Introduce ¹³C or ¹⁵N labels to track reaction intermediates and validate proposed structures .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Substituent Screening: Replace the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., -F, -Cl) to modulate binding affinity, as seen in antitumor triazolopyrimidines .
  • Comparative Assays: Test analogs (e.g., indole-modified derivatives from ) in vitro for target inhibition (e.g., kinase assays) and correlate with computational docking results .

Q. What experimental approaches elucidate reaction mechanisms in multi-step syntheses?

Methodological Answer:

  • Kinetic Profiling: Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., cyclization vs. acylation) .
  • Intermediate Trapping: Quench reactions at intervals to isolate intermediates (e.g., triazole precursors) for structural validation .
  • Computational Transition State Modeling: Use DFT to map energy barriers for key steps, such as triazole ring formation .

Data-Driven Research Questions

Q. How can researchers assess thermodynamic stability under storage or physiological conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures to recommend storage conditions .
  • pH-Dependent Stability Studies: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
  • Accelerated Aging: Expose samples to elevated temperatures (40–60°C) and quantify stability using Arrhenius kinetics .

Q. What analytical workflows validate purity for in vivo studies?

Methodological Answer:

  • HPLC-PDA/MS: Combine retention time alignment with UV/Vis and MS detection to ensure >98% purity .
  • Elemental Analysis: Verify C, H, N content to confirm absence of solvent residues or inorganic impurities .

Comparative and Contradictory Data Analysis

Q. How should researchers interpret conflicting bioactivity data between this compound and its analogs?

Methodological Answer:

  • Dose-Response Curves: Compare IC₅₀ values across multiple cell lines to account for tissue-specific effects .
  • Off-Target Screening: Use proteome-wide assays (e.g., kinase profiling) to identify unintended interactions, as seen in structurally similar compounds .

Q. What methodologies reconcile discrepancies in crystallographic vs. computational bond length predictions?

Methodological Answer:

  • Error Margin Analysis: Compare X-ray-derived bond lengths with DFT-optimized geometries, allowing for ±0.02 Å deviations due to crystal packing effects .
  • Periodic DFT Calculations: Model the crystal environment to improve agreement with experimental data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.